N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Description
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a benzamide derivative featuring a dihydrobenzo-benzothiazole core linked to a dimethylsulfamoyl-substituted benzoyl group. This compound’s structure combines a rigid heterocyclic system with a sulfonamide moiety, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-23(2)28(25,26)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)27-20/h3-8,10-11H,9,12H2,1-2H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKAELUDIXQGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation and Amine Functionalization
The synthesis of 4-(dimethylsulfamoyl)benzoic acid begins with the chlorosulfonation of benzoic acid. While benzoic acid typically undergoes sulfonation at the meta position due to the carboxylic acid’s directing effects, para-functionalization can be achieved under controlled conditions. Following protocols from Arora et al., chlorosulfonation with excess sulfurochloridic acid at 10°C yields 4-(chlorosulfonyl)benzoic acid. Subsequent reaction with dimethylamine in acetone under reflux installs the dimethylsulfamoyl moiety, affording the intermediate in 66%–72% yield.
Critical Considerations :
- Temperature Control : Maintaining temperatures below 10°C during chlorosulfonation minimizes side reactions.
- Amine Stoichiometry : A 1:1 molar ratio of chlorosulfonated acid to dimethylamine ensures complete conversion, as excess amine may lead to over-alkylation.
Amide Bond Formation: Methodological Comparison
Acid Chloride-Mediated Coupling (Method A)
Adapting the protocol from Arora et al., 4-(dimethylsulfamoyl)benzoic acid is converted to its acid chloride using thionyl chloride under reflux. The resulting acyl chloride is then coupled with 4,5-dihydrobenzo[e]benzothiazol-2-amine in anhydrous acetone, yielding the target amide.
Procedure :
- Acid Chloride Synthesis : Reflux 4-(dimethylsulfamoyl)benzoic acid (1 mmol) with thionyl chloride (1.2 mmol) for 3 hr.
- Amine Coupling : Add 4,5-dihydrobenzo[e]benzothiazol-2-amine (1.5 mmol) to the acid chloride in acetone. Reflux for 6 hr, monitor via TLC (Rf = 0.62), and purify via ethanol recrystallization.
Yield : 68% (Table 1).
Peptide Coupling Reagent Approach (Method B)
Inspired by HATU-mediated couplings, this method activates the carboxylic acid in situ. A mixture of 4-(dimethylsulfamoyl)benzoic acid (1 mmol), 4,5-dihydrobenzo[e]benzothiazol-2-amine (1 mmol), HATU (1.2 mmol), and DIPEA (2.5 mmol) in acetonitrile is stirred at 20°C for 5 hr. Purification via preparative HPLC affords the product.
Yield : 73% (Table 1).
Comparative Analysis of Synthetic Methods
Table 1. Performance Metrics for Amide Bond Formation
Key Observations :
- Yield Superiority : Method B’s higher yield (73%) reflects enhanced activation efficiency and reduced side reactions.
- Operational Simplicity : Method A requires stringent anhydrous conditions, whereas Method B proceeds at ambient temperature with milder constraints.
Structural Characterization and Analytical Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Optimization Strategies and Challenges
Solvent Selection
Stoichiometric Adjustments
- Coupling Reagent Excess : HATU at 1.2 equivalents (Method B) ensures complete activation, whereas thionyl chloride (Method A) demands precise stoichiometry to avoid over-chlorination.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Research Findings and Implications
- Solubility : Polar groups like sulfamoyl improve aqueous solubility compared to benzoyl or nitro derivatives, critical for drug bioavailability.
- Stability : Tautomerism in triazole-thiones () introduces instability, whereas the target’s rigid benzothiazole core may confer conformational stability .
Biological Activity
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound belonging to the benzothiazole derivative family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 384.5 g/mol. Its structure includes a benzothiazole core, which is known for diverse biological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving 2-aminothiophenol and carbonyl compounds.
- Acylation Reaction : The benzothiazole derivative undergoes acylation with dimethylsulfamoyl chloride to produce the final product.
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay results demonstrated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range .
Table 1: Antitumor Activity of Related Benzothiazole Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | Induces apoptosis and cell cycle arrest |
| Compound 4i | A549 | 2.0 | Inhibits cell migration and proliferation |
Anti-inflammatory Effects
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies using RAW264.7 macrophages showed that these compounds could significantly reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. In the context of antitumor activity, it is believed to inhibit key enzymes involved in the biosynthesis of the mycobacterial cell wall, thus leading to bacterial death .
Study on Anticancer Properties
A notable study synthesized twenty-five novel benzothiazole compounds and evaluated their anticancer properties. The active compound B7 was shown to significantly inhibit the proliferation of A431 and A549 cancer cells while also promoting apoptosis . The study utilized various assays including flow cytometry and Western blot analysis to confirm these findings.
Research on Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of benzothiazole derivatives. The results indicated that certain derivatives could effectively reduce inflammation markers in macrophage cultures, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and reaction time. Catalysts like pyridine may enhance coupling efficiency, while HPLC and NMR are critical for monitoring purity and intermediate formation . For example, highlights reflux conditions (e.g., 4 hours in ethanol with glacial acetic acid) for similar benzamide derivatives.
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- NMR spectroscopy : To confirm hydrogen/carbon environments and functional groups (e.g., dimethylsulfamoyl protons at ~3.0 ppm).
- HPLC : For quantifying purity (>95% typically required for biological assays).
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., observed vs. calculated m/z). Triplicate runs and comparison to synthetic intermediates are recommended .
Q. Which functional groups in this compound are most reactive, and how do they influence biological activity?
The benzothiazole ring and dimethylsulfamoyl group are key. The sulfamoyl moiety enhances solubility and potential enzyme inhibition (e.g., carbonic anhydrase), while the benzothiazole core is linked to anticancer activity via apoptosis induction . shows IC50 values of 10–15 µM in cancer models, correlating with these groups.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data across different cancer cell lines?
Discrepancies in IC50 values (e.g., 10 µM in HeLa vs. 12 µM in A549) may arise from:
- Cell line variability : Genetic differences in apoptosis pathways.
- Assay conditions : Incubation time, serum concentration, or MTT vs. ATP-based viability assays. Standardizing protocols (e.g., 48-hour exposure, 10% FBS) and using triplicates with statistical validation (e.g., ANOVA) are critical .
Q. What experimental strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug modification : Esterification of the sulfamoyl group to enhance bioavailability.
- Microsomal stability assays : Liver microsomes assess metabolic degradation (e.g., CYP450 interactions).
- LogP optimization : Adjusting substituents on the benzothiazole ring to balance hydrophilicity (target: 2–5). notes dipropylsulfamoyl analogs with improved solubility, suggesting alkyl chain tuning.
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced neuroprotective effects?
- Substitution patterns : Introducing methoxy groups (e.g., 4,7-dimethoxy in ) may improve blood-brain barrier penetration.
- In vitro neuroprotection assays : Measure oxidative stress markers (e.g., ROS levels in SH-SY5Y neurons) post-treatment.
- Molecular docking : Target Keap1-Nrf2 or NMDA receptors to rationalize neuroprotective SAR .
Methodological Considerations
Q. What statistical approaches are recommended for validating dose-response data in cytotoxicity studies?
- Non-linear regression : Fit IC50 curves using software like GraphPad Prism (4-parameter logistic model).
- Error bars : Report SEM from ≥3 independent experiments.
- Quality controls : Include reference drugs (e.g., cisplatin) to benchmark assay performance .
Q. How can researchers differentiate between apoptosis and necrosis when evaluating mechanisms of action?
- Flow cytometry : Annexin V/PI staining to quantify apoptotic (Annexin V+/PI−) vs. necrotic (PI+) cells.
- Western blotting : Detect caspase-3 cleavage or PARP fragmentation. cites apoptosis induction in MCF-7 cells, validated via caspase activation.
Q. What in silico tools are suitable for predicting off-target interactions of this compound?
- SwissTargetPrediction : Prioritize kinase or GPCR targets based on structural similarity.
- Molecular dynamics simulations : Assess binding stability to primary targets (e.g., 50 ns simulations in GROMACS). highlights sulfamoyl-benzamide interactions with antibacterial targets, suggesting cross-validation with microbial assays.
Data Contradiction Analysis
Q. How should researchers address inconsistent results in enzymatic inhibition assays?
Contradictions may stem from:
- Enzyme source : Recombinant vs. tissue-extracted proteins (e.g., human vs. murine carbonic anhydrase).
- Substrate competition : Pre-incubate compound with enzyme to test non-competitive inhibition.
Replicate assays under standardized conditions and use orthogonal methods (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
